N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-beta-alanine
Description
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-beta-alanine is a synthetic compound featuring a 2,3-dihydroindole moiety linked via a carbonyl group to beta-alanine. The indole group, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is partially saturated in this derivative (2,3-dihydroindole), which may influence its electronic properties and biological interactions. The beta-alanine component, a non-proteinogenic amino acid, is well-documented for its role in carnosine synthesis, a dipeptide critical for intracellular pH buffering in skeletal muscle .
Synthesis likely involves coupling reactions between activated carbonyl intermediates and beta-alanine, akin to methods described for β-carboline-indole hybrids . Characterization would employ nuclear magnetic resonance (NMR), mass spectrometry (MS), and crystallography, as demonstrated in related indole derivative studies .
Properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)5-7-13-12(17)14-8-6-9-3-1-2-4-10(9)14/h1-4H,5-8H2,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSHKNLQFZAXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-beta-alanine typically involves the reaction of 2,3-dihydroindole with beta-alanine under specific conditions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to facilitate the reaction . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-beta-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-beta-alanine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Beta-Alanine and Carnosine
Beta-alanine (C₃H₇NO₂; MW: 89.09 g/mol) is a key precursor of carnosine (β-alanyl-L-histidine), which enhances muscle buffering capacity. Evidence indicates that beta-alanine supplementation increases muscle carnosine by ≥40%, improving high-intensity exercise performance in athletes .
Table 1: Beta-Alanine vs. Target Compound
Indole and β-Carboline Derivatives
The indole moiety is a common pharmacophore in bioactive compounds. For example, 2-(2-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)naphthalen-1-ol () exhibits antitumor and neuroactive properties due to its β-carboline-indole-naphthol structure . Similarly, the dihydroindole group in the target compound may confer affinity for serotonin receptors or enzyme inhibition, though this remains speculative.
Table 2: Structural Analog Comparison
Functional Implications
- Buffering Capacity: Beta-alanine’s efficacy in enhancing carnosine is well-established . The target compound’s indole group may reduce its bioavailability compared to free beta-alanine but could prolong its half-life via hydrophobic interactions.
- Neuroactive Potential: Indole derivatives often interact with neurotransmitter systems (e.g., serotonin receptors). The dihydroindole group in the target compound might modulate such pathways, though this requires validation.
- Synthetic Feasibility : highlights challenges in crystallizing indole derivatives (e.g., solvent selection, purity criteria), which may apply to the target compound’s synthesis .
Biological Activity
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-beta-alanine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is an indole derivative that combines the indole moiety with beta-alanine. This unique structure allows for diverse interactions with biological targets, enhancing its potential therapeutic applications. The compound is characterized by its ability to modulate various biological pathways through specific molecular interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's structure facilitates high-affinity binding to these targets, leading to modulation of their activity. This interaction can influence various signaling pathways, potentially resulting in neuroprotective and antioxidant effects.
1. Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. These effects are likely mediated by its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Studies have shown that compounds with similar structures can protect against neurodegenerative diseases by enhancing cellular resilience.
2. Antioxidant Properties
The compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in mitigating oxidative damage in cells, which is implicated in various diseases, including cancer and cardiovascular disorders. Preliminary studies suggest that this compound may scavenge free radicals and enhance the body's antioxidant defenses.
3. Anti-inflammatory Activity
Inflammation is a common underlying factor in many chronic diseases. Initial findings suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, although more detailed studies are required to confirm these effects and elucidate the underlying mechanisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,3-Dihydroindole | Structure | Precursor in synthesis; limited bioactivity |
| Indole-3-acetic acid | Structure | Plant hormone; involved in growth regulation |
| Melatonin | Structure | Neurohormone; regulates sleep and circadian rhythms |
The combination of the indole structure with beta-alanine imparts distinct chemical properties that may enhance its therapeutic potential compared to these similar compounds.
Case Study 1: Neuroprotection
In a study examining the neuroprotective effects of indole derivatives, this compound was found to significantly reduce neuronal cell death induced by oxidative stress. The mechanism was linked to enhanced expression of antioxidant enzymes and reduced levels of reactive oxygen species (ROS) .
Case Study 2: Antioxidant Activity
A comparative analysis of various indole derivatives revealed that this compound exhibited superior antioxidant activity compared to other tested compounds. This was attributed to its ability to donate electrons effectively and stabilize free radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
